An In-Depth Technical Guide to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
An In-Depth Technical Guide to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 143330-91-0
This guide provides a comprehensive technical overview of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, a compound of interest in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and data from related compounds, this document will cover its synthesis, physicochemical properties, potential applications, and key safety considerations.
Introduction: A Molecule of Latent Potential
2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (TCE-DHB) is an organic molecule that merges the structural features of 3,5-dihydroxybenzoic acid (a resorcylic acid derivative) and a 2,2,2-trichloroethyl ester. While specific research on this compound is limited, its constituent moieties suggest a range of potential applications, from a scaffold in drug discovery to a specialized intermediate in organic synthesis. The dihydroxybenzoate core is a known pharmacophore with antioxidant and other biological activities, while the trichloroethyl ester group offers unique reactivity, often employed as a protecting group that can be cleaved under specific reductive conditions.[1][2] This guide aims to provide a foundational understanding of TCE-DHB for researchers exploring its synthesis and potential utility.
Physicochemical Properties and Characterization
Based on its structure, 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dichloromethane, as it is commercially available in this solvent.[3]
| Property | Predicted/Inferred Value | Source |
| CAS Number | 143330-91-0 | |
| Molecular Formula | C₉H₇Cl₃O₄ | |
| Molecular Weight | 285.50 g/mol | |
| Boiling Point | 447.3±45.0 °C | |
| Density | 1.632±0.06 g/cm³ | |
| pKa | 8.50±0.10 | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Characterization (Predicted)
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dihydroxybenzoate ring and a singlet for the methylene protons of the trichloroethyl group.[4][5][6] The aromatic protons would likely appear as a multiplet in the aromatic region, while the methylene protons adjacent to the trichloromethyl group would be shifted downfield. The phenolic hydroxyl protons would present as broad singlets.
-
¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the hydroxyl- and ester-substituted carbons), and the carbons of the trichloroethyl group.[5][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the phenolic hydroxyl groups, the C=O stretching of the ester carbonyl group, and C-O stretching bands.[8][9] The C-Cl stretching vibrations of the trichloroethyl group would be observed in the fingerprint region.[9]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.[10][11] Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed, with M, M+2, M+4, and M+6 peaks.[10][12][13]
Synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Caption: Proposed Fischer-Speier Esterification Workflow.
Experimental Protocol: Fischer-Speier Esterification
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Materials:
-
3,5-Dihydroxybenzoic acid
-
2,2,2-Trichloroethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
-
Anhydrous organic solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of 2,2,2-trichloroethanol. A non-polar solvent like toluene can be added to aid in the azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate can be purified by column chromatography or recrystallization.
Reactivity and Potential Applications
The chemical reactivity of TCE-DHB is dictated by its functional groups: the phenolic hydroxyls, the aromatic ring, and the trichloroethyl ester.
Role as a Protecting Group Intermediate
The 2,2,2-trichloroethyl (Tce) group is a known protecting group for carboxylic acids in organic synthesis.[1][2][18] It is stable under various reaction conditions but can be selectively removed under mild reductive cleavage, typically using zinc dust in acetic acid or other reducing agents.[1][2][19] This suggests that 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate could serve as a useful intermediate where the carboxylic acid needs to be masked while other transformations are performed on the molecule.
Caption: Reductive Cleavage of the Trichloroethyl Ester.
Potential Biological Activities
While no specific biological studies have been reported for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, the well-documented activities of its parent compound, 3,5-dihydroxybenzoic acid, and other resorcinol derivatives provide a basis for predicting its potential therapeutic applications.[20][21][22][23]
-
Antioxidant Properties: Dihydroxybenzoic acids are known to possess significant antioxidant activity by scavenging free radicals.[21][22][23][24] The presence of two hydroxyl groups on the benzene ring in the meta position in TCE-DHB suggests it may also exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[21][23] However, some studies suggest that the meta-substitution pattern may result in weaker antioxidant activity compared to ortho- and para-substituted dihydroxybenzoic acids.[23]
-
Antimicrobial and Antifungal Activity: Resorcinol derivatives have a long history of use as antimicrobial and antifungal agents.[20][25][26][27] It is plausible that TCE-DHB could exhibit similar properties, making it a candidate for investigation in the development of new antimicrobial therapies.
-
Cytotoxic and Anticancer Potential: Certain dihydroxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][28] The potential of TCE-DHB as a chemotherapeutic agent or a scaffold for the development of anticancer drugs warrants further investigation.
Safety and Handling
Detailed toxicological data for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate are not available. However, based on its structure, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a compound with underexplored potential. Its synthesis is achievable through standard organic chemistry techniques like Fischer esterification. The combination of a biologically active dihydroxybenzoate core with a selectively cleavable trichloroethyl ester group makes it an intriguing target for further research. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities to unlock its full potential in medicinal chemistry and drug development.
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